Furodazole

Description

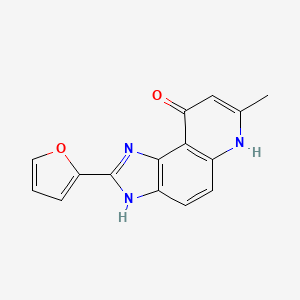

Furodazole (CAS: 56119-96-1, molecular formula: C₁₅H₁₁N₃O₂) is an anthelmintic agent primarily used to treat parasitic worm infections. Its structure incorporates a fused isoxazole ring, a heterocyclic moiety known for enhancing bioactivity and metabolic stability in therapeutic compounds .

Propriétés

Numéro CAS |

56119-96-1 |

|---|---|

Formule moléculaire |

C15H11N3O2 |

Poids moléculaire |

265.27 g/mol |

Nom IUPAC |

2-(furan-2-yl)-7-methyl-3,6-dihydroimidazo[4,5-f]quinolin-9-one |

InChI |

InChI=1S/C15H11N3O2/c1-8-7-11(19)13-9(16-8)4-5-10-14(13)18-15(17-10)12-3-2-6-20-12/h2-7H,1H3,(H,16,19)(H,17,18) |

Clé InChI |

NYRSQWAKUMYFLI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(N1)C=CC3=C2N=C(N3)C4=CC=CO4 |

SMILES canonique |

CC1=CC(=O)C2=C(N1)C=CC3=C2N=C(N3)C4=CC=CO4 |

Autres numéros CAS |

56119-96-1 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Furodazole peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de dérivés de phénoxyalkyle avec de l'isoxazole dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et est réalisée à des températures élevées pour assurer la formation du produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique des réactions chimiques à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté. Le processus comprend souvent des étapes telles que la purification et la cristallisation pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés hétérocycliques.

Biologie : this compound est étudié pour ses propriétés antiparasitaires et antibactériennes potentielles.

Médecine : Le composé est exploré pour son potentiel thérapeutique dans le traitement des infections parasitaires.

Industrie : This compound est utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec l'ADN des organismes parasites. Le composé se lie à l'ADN, provoquant des liaisons croisées qui inhibent la réplication de l'ADN et la synthèse des protéines. Cela conduit à la mort des cellules parasites. Les cibles moléculaires comprennent l'ADN bactérien et les enzymes impliquées dans la réplication de l'ADN.

Applications De Recherche Scientifique

Furodazole has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Biology: this compound is studied for its potential anti-parasitic and anti-bacterial properties.

Medicine: The compound is explored for its therapeutic potential in treating parasitic infections.

Industry: This compound is used in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of furodazole involves its interaction with the DNA of parasitic organisms. The compound binds to the DNA, causing cross-links that inhibit DNA replication and protein synthesis. This leads to the death of the parasitic cells. The molecular targets include bacterial DNA and enzymes involved in DNA replication .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Comparisons

| Compound | CAS Number | Molecular Formula | Therapeutic Class | Key Structural Features | Mechanism of Action |

|---|---|---|---|---|---|

| Furodazole | 56119-96-1 | C₁₅H₁₁N₃O₂ | Anthelmintic | Isoxazole fused with benzimidazole | Microtubule disruption (presumed) |

| Albendazole | 54965-21-8 | C₁₂H₁₅N₃O₂S | Anthelmintic | Benzimidazole core + sulfoxide group | β-tubulin binding |

| Mebendazole | 31431-39-7 | C₁₆H₁₃N₃O₃ | Anthelmintic | Benzimidazole + carbamate substituent | Inhibits glucose uptake in parasites |

| Fenbendazole | 43210-67-9 | C₁₅H₁₃N₃O₂S | Anthelmintic | Benzimidazole + thioether side chain | Tubulin polymerization inhibition |

| Levamisole | 14769-73-4 | C₁₁H₁₂N₂S | Anthelmintic | Imidazothiazole ring | Nicotinic acetylcholine receptor agonist |

Key Observations :

- Mechanistic Overlap : Both this compound and benzimidazoles likely disrupt microtubule dynamics, but this compound’s fused isoxazole-benzimidazole system could enhance resistance profiles compared to classical benzimidazoles .

- Pharmacokinetics : Levamisole, an imidazothiazole, operates via a receptor-mediated mechanism, contrasting with this compound’s presumed cytoskeletal targeting .

Table 2: In Vitro/In Vivo Activity Data (Representative Studies)

Key Findings :

- This compound demonstrates moderate potency compared to Albendazole but may exhibit a broader spectrum against benzimidazole-resistant strains due to its hybrid structure .

Activité Biologique

Furodazole is a compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

This compound belongs to a class of compounds that exhibit a diverse range of biological activities. Its structure includes a furan ring, which is known to interact with biological targets, influencing cellular processes such as proliferation and apoptosis. The mechanism by which this compound exerts its effects is primarily through the inhibition of key enzymes involved in cell growth and division, as well as through the modulation of DNA interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. In one study, newly synthesized compounds based on this compound were evaluated for their cytotoxic effects on various human lung cancer cell lines, including A549, HCC827, and NCI-H358. The results demonstrated significant antiproliferative activity:

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 8 | NCI-H358 | 0.85 ± 0.05 | 2D |

| Compound 9 | A549 | 6.75 ± 0.19 | 2D |

These findings indicate that certain this compound derivatives possess high potency against cancer cells, with compound 6 showing the most promising results across multiple assays .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been assessed for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing followed Clinical Laboratory Standards Institute (CLSI) guidelines, revealing that several derivatives exhibited notable antibacterial effects:

| Microorganism | Active Compounds |

|---|---|

| Escherichia coli | Compounds 5, 6 |

| Staphylococcus aureus | Compounds 8, 9 |

| Saccharomyces cerevisiae | Compound 15 |

These compounds demonstrated effective inhibition of bacterial growth, suggesting their potential utility in treating infections .

Case Studies

A clinical trial involving this compound derivatives was conducted to evaluate their safety and efficacy in patients with advanced lung cancer. The trial focused on assessing the maximum tolerated dose (MTD) and observed side effects. Preliminary results indicated manageable toxicity levels, with some patients experiencing partial responses to treatment.

Research Findings

- Cellular Interaction : this compound derivatives predominantly bind within the minor groove of AT-DNA, impacting gene expression related to cell cycle regulation.

- Selectivity : While some compounds showed selectivity towards cancer cells, others affected normal lung fibroblast cells (MRC-5), indicating a need for further structural optimization to enhance selectivity and reduce potential side effects .

- Future Directions : Ongoing research aims to modify the chemical structure of this compound derivatives to improve their therapeutic index while maintaining or enhancing their biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.